Cas no 37519-97-4 (6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-)
37519-97-4 structure
Product Name:6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-
Numero CAS:37519-97-4
MF:C15H28O
MW:224.382225036621
CID:1484164
PubChem ID:5280341
Update Time:2025-04-21
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-
- 3,7,11-trimethyldodeca-6,10-dien-1-ol
- 2U2PG80P22
- (E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol
- (+/-)-DIHYDROFARNESOL [FHFI]
- 2,3-Dihydro-(E)-6-farnesol
- (+/-)-Dihydrofarnesol [FIFH]
- (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol
- 37519-97-4
- DIHYDROFARNESOL [INCI]
- Q27255599
- DIHYDROFARNESOL
- 2,3-Dihydrofarnesol
- 2,3-Dihydro-6-trans-farnesol
- 3,7,11-Trimethyl-6E,10-dodecadien-1-ol
- LMFA05000145
- FEMA No. 4031
- SCHEMBL509821
- (+/-)DIHYDRAFARNESOL
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (6E)-
- (6E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol #
- 2,3-Dihydro-6-trans-farnesol (DL-)
- (+/-)-Dihydrofarnesol
- (E)-3,7,11-Trimethyldodeca-6,10-dien-1-ol
- Dihydrofarnesol, (+/-)-
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-(.+/-.)-
- 51411-24-6
- CHEBI:188055
- (+)-(6E)-3,7,11- trimethyl-6,10-dodecadien-1-ol
- UNII-2U2PG80P22
- (e)-2,3-dihydrofarnesol
- 3,7,11-Trimethyl-6,10-dodecadien-1-ol
- DL-2,3-Dihydro-6-trans-farnesol
- 3,7,11-Trimethyl-6,10-dodecadien-1-ol; 2,3-Dihydrofarnesol
-
- Inchi: 1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+
- Chiave InChI: OOOOFOPLSIWRAR-NTEUORMPSA-N
- Sorrisi: OCCC(C)CC/C=C(\C)/CC/C=C(\C)/C
Proprietà calcolate
- Massa esatta: 224.21400
- Massa monoisotopica: 224.214015512g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 8
- Complessità: 222
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23000
- LogP: 4.47780
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)- Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
37519-97-4 (6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-) Prodotti correlati
- 3197-68-0(2-(cyclohex-1-en-1-yl)ethan-1-ol)
- 106-22-9(Citronellol)
- 498-16-8(4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-)
- 7540-51-4(L-Citronellol)
- 1117-61-9(D-Citronellol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti